![molecular formula C17H20N4O2 B2816197 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1203256-07-8](/img/structure/B2816197.png)
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone, also known as MPPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPPPE belongs to the class of piperazine derivatives and has been studied for its potential use in treating various neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
Research on compounds structurally related to 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone includes the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates. These compounds have been evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities, with some showing better anti-proliferative activities than the reference drug curcumin. Molecular docking studies with active compounds against Bcl-2 protein indicated good binding affinity, suggesting potential for development as cancer therapeutics (Parveen et al., 2017).
Antipsychotic Potential
Conformationally restricted butyrophenones with a variety of piperazine substitutions have been evaluated as antipsychotic agents. These compounds show affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors, with in vitro and in vivo assays suggesting potential effectiveness as antipsychotic drugs without inducing extrapyramidal side effects (Raviña et al., 2000).
Prostate Cancer Treatment
AZD3514, a compound derived from modifications including removal of the basic piperazine nitrogen atom and partial reduction of the triazolopyridazine moiety, has been developed as an androgen receptor downregulator for treating advanced prostate cancer. This compound, evaluated in a Phase I clinical trial, demonstrates the potential therapeutic applications of structurally related compounds in oncology (Bradbury et al., 2013).
Antidepressant and Antianxiety Effects
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activities in animal models. These findings highlight the potential for compounds with the piperazine moiety to be developed into new therapeutic agents for mental health conditions (Kumar et al., 2017).
Luminescent Properties and Photo-induced Electron Transfer
Studies on piperazine substituted naphthalimide compounds have explored their luminescent properties and potential for photo-induced electron transfer (PET) processes. These findings could have implications for the development of novel photophysical probes or materials for electronic applications (Gan et al., 2003).
Propiedades
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14-7-8-16(19-18-14)20-9-11-21(12-10-20)17(22)13-23-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHJWOYLBLIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.